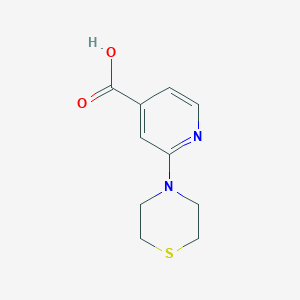

2-Thiomorpholinoisonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Thiomorpholinoisonicotinic acid is a compound that can be inferred to be related to the chemical family of thiomorpholin-3-ones and nicotinic acid derivatives. While the specific compound is not directly mentioned in the provided papers, it is likely to share characteristics with the compounds discussed. For instance, 2-chloronicotinic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals and agrochemicals . Similarly, thiomorpholin-3-ones have been synthesized and studied for their potential applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include esterification, nucleophilic substitution, and hydrolysis . For example, the synthesis of 2-morpholinonicotinic acid, which shares a similar structure to this compound, was achieved with a high total yield of 93% . Additionally, solid-phase synthesis techniques have been employed to create thiomorpholin-3-one derivatives, starting from resin-bound protected cysteine . Enantioselective synthesis methods have also been developed to produce 2-substituted thiomorpholin-3-ones with high purity and enantiomeric excess .

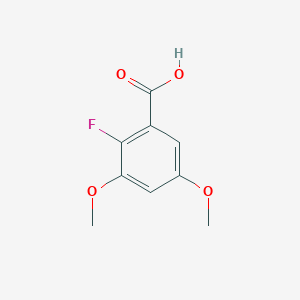

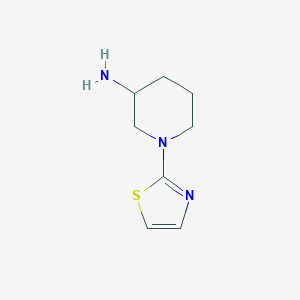

Molecular Structure Analysis

The molecular structure of this compound is not directly described in the papers, but it can be assumed to contain a thiomorpholine ring and a nicotinic acid moiety. The structure of thiomorpholin-3-ones typically involves a thiomorpholine ring, which can be substituted at various positions to create different derivatives . The presence of the isonicotinic acid group would suggest an aromatic ring with a carboxylic acid functionality, which is a common feature in nicotinic acid derivatives .

Chemical Reactions Analysis

The chemical reactions involving thiomorpholin-3-ones and nicotinic acid derivatives are diverse. The synthesis of these compounds can involve intramolecular thioether formation , as well as stereoselective alkylation reactions . These reactions are crucial for introducing various substituents and achieving the desired stereochemistry in the final product. The reactivity of the thiomorpholine ring and the isonicotinic acid group in this compound would likely be influenced by these functional groups and their positions on the ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly detailed in the provided papers, we can infer that the properties would be influenced by the thiomorpholine and isonicotinic acid components. Thiomorpholin-3-ones are known to have good yields and high purity when synthesized under controlled conditions . The solubility, melting point, and stability of this compound would depend on the specific substituents and the overall molecular structure. The presence of the carboxylic acid group in the isonicotinic acid moiety would contribute to the compound's acidity and potential for forming salts and esters .

Safety and Hazards

Propriétés

IUPAC Name |

2-thiomorpholin-4-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAWRDLRTZFVHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594601 |

Source

|

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884507-29-3 |

Source

|

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)